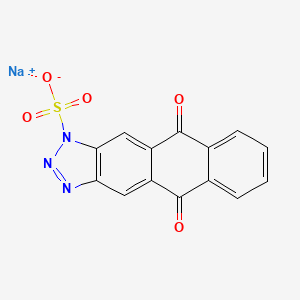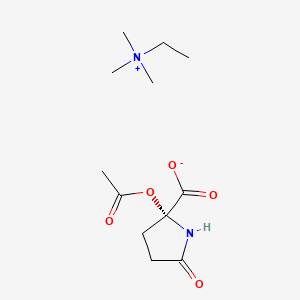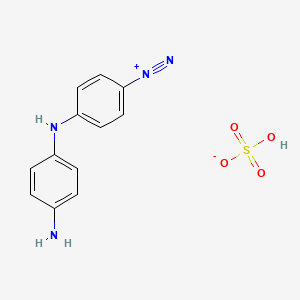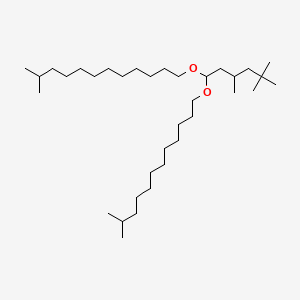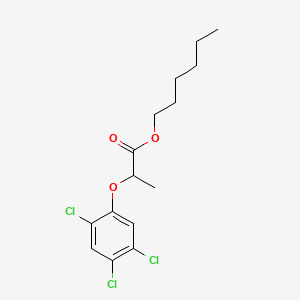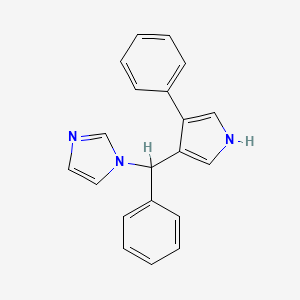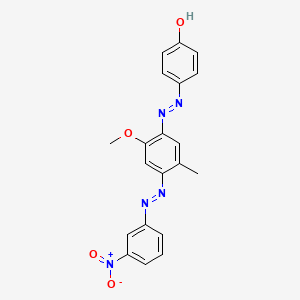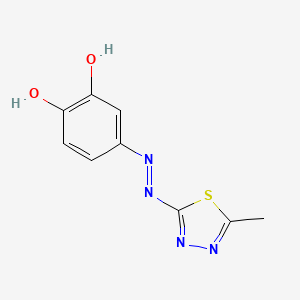
4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Metil-1,3,4-tiadiazol-2-il)azo)-1,2-bencenodial es un compuesto que pertenece a la clase de derivados de 1,3,4-tiadiazol. Estos compuestos son conocidos por sus diversas actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas y anticancerígenas . La estructura de este compuesto incluye un anillo de tiadiazol, que es un anillo de cinco miembros que contiene tres átomos de carbono, un átomo de nitrógeno y un átomo de azufre.
Métodos De Preparación
La síntesis de 4-((5-Metil-1,3,4-tiadiazol-2-il)azo)-1,2-bencenodial típicamente involucra la reacción de 5-metil-1,3,4-tiadiazol-2-amina con una sal de diazonio derivada de 1,2-bencenodial. La reacción se lleva a cabo en un medio ácido, a menudo usando ácido clorhídrico, para facilitar la formación del enlace azo . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
4-((5-Metil-1,3,4-tiadiazol-2-il)azo)-1,2-bencenodial experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de quinonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de aminas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen medios ácidos o básicos, solventes apropiados (por ejemplo, etanol, metanol) y catalizadores específicos para mejorar las velocidades de reacción. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
4-((5-Metil-1,3,4-tiadiazol-2-il)azo)-1,2-bencenodial tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-((5-Metil-1,3,4-tiadiazol-2-il)azo)-1,2-bencenodial implica su interacción con varios objetivos moleculares y vías. La actividad antimicrobiana del compuesto se atribuye a su capacidad para interrumpir la membrana celular de los microorganismos, lo que lleva a la lisis celular y la muerte . En las células cancerosas, puede interferir con los mecanismos de replicación y reparación del ADN, induciendo la apoptosis (muerte celular programada) . Los objetivos y vías moleculares exactos involucrados pueden variar según el contexto biológico específico.
Comparación Con Compuestos Similares
4-((5-Metil-1,3,4-tiadiazol-2-il)azo)-1,2-bencenodial se puede comparar con otros compuestos similares, como:
5-Metil-1,3,4-tiadiazol-2-amina: Un precursor en la síntesis del compuesto objetivo, conocido por sus propiedades antimicrobianas.
1,2-Bencenodial: Otro precursor, comúnmente utilizado en la síntesis de varios compuestos azo.
4-((5-Metil-1,3,4-tiadiazol-2-il)azo)-1,3-bencenodial: Un isómero estructural con actividades biológicas similares pero propiedades químicas diferentes.
La singularidad de 4-((5-Metil-1,3,4-tiadiazol-2-il)azo)-1,2-bencenodial radica en su estructura específica, que imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
156645-09-9 |
|---|---|
Fórmula molecular |
C9H8N4O2S |
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H8N4O2S/c1-5-10-12-9(16-5)13-11-6-2-3-7(14)8(15)4-6/h2-4,14-15H,1H3 |
Clave InChI |
MABDCYJGRURHCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)N=NC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


